Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Vue d'ensemble

Description

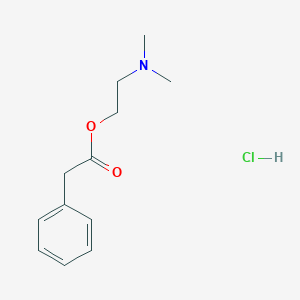

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, also known as Cyclopentolate Hydrochloride Imp. C (EP), is a chemical compound with the molecular formula C12 H17 N O2 . Cl H and a molecular weight of 243.73 .

Physical And Chemical Properties Analysis

This compound is a neat product with a molecular weight of 243.73 . Unfortunately, the search results did not provide further details on its physical and chemical properties.Applications De Recherche Scientifique

For instance, research on phthalates in indoor dust has identified associations between the concentration of these substances and allergic symptoms in children, suggesting environmental exposure risks (Kolarik et al., 2007). Another study focused on the biological assessment of potential exposure to occupational substances, including benzene, highlighting the importance of monitoring exposure levels to ensure worker safety (Kim et al., 2022).

Mécanisme D'action

Target of Action

The primary target of Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, also known as 2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride, is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

This compound acts as an anticholinergic agent . By blocking muscarinic receptors, it produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) . This results in relaxation of the sphincter of the iris and the ciliary muscles .

Pharmacokinetics

When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Result of Action

The primary result of the compound’s action is the dilation of the pupil (mydriasis) and the prevention of the eye from accommodating for near vision (cycloplegia) . This can be useful in diagnostic testing of the eye, as it allows for a more thorough examination of the inner structures of the eye .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises This suggests that individual characteristics, such as iris pigmentation, can influence the compound’s efficacy

Analyse Biochimique

Biochemical Properties

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with muscarinic acetylcholine receptors, which are involved in numerous cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels . These interactions are crucial for understanding the compound’s role in modulating cellular functions and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce relaxation of the sphincter of the iris and the ciliary muscles by blocking muscarinic receptors . This action leads to changes in cell signaling pathways and can impact gene expression and metabolic processes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to muscarinic acetylcholine receptors, leading to the inhibition of enzyme activity and changes in gene expression . This binding interaction is critical for the compound’s ability to modulate cellular responses and its potential use in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized through pathways that involve the breakdown of its ester and amine groups, leading to the formation of metabolites that can impact cellular function . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its movement across cell membranes and its accumulation in certain tissues . These interactions are important for understanding the compound’s localization and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function.

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXGGPXDOICQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387884 | |

| Record name | Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113079-81-5 | |

| Record name | Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}azepan-2-one](/img/structure/B1650071.png)

![N-[(3-chlorophenyl)methyl]-N,2-dimethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1650072.png)

![1-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B1650073.png)

![N-(sec-butyl)-1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650079.png)

![1-[(Methylcarbamoyl)amino]-1-oxopropan-2-yl 1-(4-bromobenzoyl)piperidine-4-carboxylate](/img/structure/B1650082.png)

![5-Chloro-2-{[(cyclopent-1-en-1-yl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B1650083.png)

![Thiazolo[4,5-c]quinoline, 2-phenyl-](/img/structure/B1650084.png)

![6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1650085.png)

![3-Methyl-6-[(methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1650087.png)

![4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol](/img/structure/B1650088.png)

![N-butyl-N-ethyl-3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1650090.png)

![N-(3,5-dimethoxyphenyl)-2,5-dimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B1650091.png)